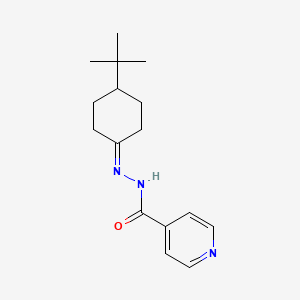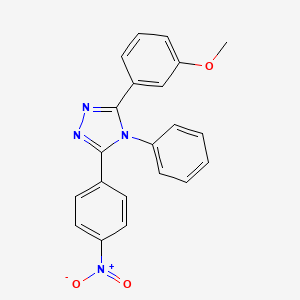![molecular formula C19H21Cl2N3 B11978254 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine](/img/structure/B11978254.png)
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with chlorobenzyl and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine typically involves the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of a piperazine derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-chlorobenzylamine
- 4-chlorobenzaldehyde
- N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine
Uniqueness
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
特性
分子式 |
C19H21Cl2N3 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21Cl2N3/c1-15(17-4-8-19(21)9-5-17)22-24-12-10-23(11-13-24)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3/b22-15+ |
InChIキー |
YPTJQBPKWFJWET-PXLXIMEGSA-N |
異性体SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978175.png)

![methyl 5-bromo-4-phenyl-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11978191.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11978198.png)
![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
![(2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11978223.png)
![methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978226.png)


![methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978246.png)

![N-{2,2,2-tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11978258.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978261.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11978264.png)
